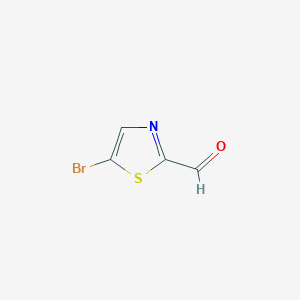

5-Bromothiazole-2-carbaldehyde

描述

Overview of Thiazole (B1198619) Chemistry and its Significance

Thiazole is an aromatic, five-membered heterocyclic compound with the molecular formula C3H3NS. fabad.org.tr The thiazole ring is a fundamental structural motif found in numerous natural and synthetic compounds of significant importance. fabad.org.trnih.gov Its discovery in the late 19th century opened a vast field of heterocyclic chemistry, leading to extensive studies of its derivatives. numberanalytics.comtandfonline.com

The significance of the thiazole nucleus is most prominent in medicinal chemistry. It forms the core structure of many therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. fabad.org.trtandfonline.com A notable example is its presence in Vitamin B1 (Thiamine), which is essential for metabolism, and in the structure of penicillin, a cornerstone antibiotic. nih.gov More modern pharmaceuticals, such as the antiretroviral drug Ritonavir, also incorporate the thiazole scaffold. nih.gov Beyond pharmaceuticals, thiazole derivatives are utilized in materials science for developing conductive polymers, dyes for photographic sensitization, and corrosion inhibitors. nih.govnumberanalytics.com The reactivity of the thiazole ring, which can undergo various substitution reactions, allows for its chemical modification to fine-tune the properties of the resulting compounds for specific applications. numberanalytics.comnih.gov

Importance of Halogenated Heterocycles in Organic Synthesis

Halogenated heterocycles are organic compounds that feature a ring structure containing at least one non-carbon atom (such as nitrogen, sulfur, or oxygen) and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). jeyamscientific.in These compounds are of paramount importance in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. jeyamscientific.inthieme-connect.com

The utility of halogenated heterocycles stems from the unique reactivity of the carbon-halogen bond. mdpi.com Halogen atoms can act as excellent leaving groups in nucleophilic substitution reactions and are crucial participants in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. thieme-connect.comingentaconnect.com This reactivity allows chemists to introduce a variety of other functional groups or molecular fragments at a specific position on the heterocyclic ring, a process often referred to as functionalization. jeyamscientific.in This strategic modification is fundamental in the synthesis of pharmaceuticals, agrochemicals, and functional materials. jeyamscientific.inexlibrisgroup.com The presence of a halogen can also influence the electronic properties and biological activity of a molecule, making halogenation a key strategy in drug design and discovery. mdpi.com

Research Context and Rationale for Studying 5-Bromothiazole-2-carbaldehyde

The academic interest in this compound is driven by its identity as a multifunctional synthetic intermediate. cymitquimica.com It strategically combines three key chemical features: the biologically relevant thiazole nucleus, a reactive bromine atom, and a versatile aldehyde group. This combination provides multiple reaction sites within a single, relatively simple molecule.

The rationale for its study is rooted in its potential as a precursor for a diverse range of target compounds. Researchers utilize it as a starting material in multi-step syntheses. The aldehyde group can readily undergo reactions such as nucleophilic additions and condensations to form alcohols, imines (Schiff bases), or alkenes. smolecule.com Simultaneously, the bromine atom at the 5-position serves as a synthetic handle for introducing new carbon-carbon or carbon-heteroatom bonds via cross-coupling reactions. thieme-connect.com

This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure. For instance, a researcher could first modify the aldehyde group and then, in a subsequent step, perform a cross-coupling reaction at the bromine site. This modular approach is highly valuable in the synthesis of compound libraries for drug discovery, particularly for developing novel antimicrobial or anti-inflammatory agents. smolecule.com Therefore, the study of this compound is not typically focused on the compound itself, but on its application as a critical building block for accessing more complex and potentially bioactive thiazole derivatives. cymitquimica.com

| Reactive Site | Type of Reaction | Potential Products |

| Aldehyde Group (-CHO) | Nucleophilic Addition, Condensation | Alcohols, Imines, Alkenes |

| Bromine Atom (-Br) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Bi-aryl compounds, Substituted heterocycles |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-3-1-6-4(2-7)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDCPFNVIPHVKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650119 | |

| Record name | 5-Bromo-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933752-44-4 | |

| Record name | 5-Bromo-2-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933752-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromothiazole 2 Carbaldehyde

Oxidation Reactions

Oxidation reactions provide a straightforward route to 5-bromothiazole-2-carbaldehyde from a pre-functionalized precursor, typically (5-bromothiazol-2-yl)methanol (B1280497). This approach hinges on the selective oxidation of a primary alcohol to an aldehyde without affecting the sensitive thiazole (B1198619) ring.

Oxidation of (5-bromothiazol-2-yl)methanol

The direct oxidation of 2-bromothiazole (B21250) is not a viable method for producing the target aldehyde. Instead, a precursor such as (5-bromothiazol-2-yl)methanol is synthesized first and then oxidized. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid or degradation of the heterocyclic ring. Manganese dioxide (MnO2) is a commonly employed reagent for the oxidation of allylic, benzylic, and heterocyclic methanols. The reaction proceeds via a heterogeneous mechanism, with the alcohol adsorbing to the surface of the MnO2, followed by oxidation and desorption of the aldehyde product. While specific studies on the 5-bromo substituted variant are not prevalent, the oxidation of similar 2-hydroxymethylthiazoles is well-established. The use of strong, less selective oxidants like potassium permanganate (B83412) or chromium trioxide is generally avoided due to the potential for ring cleavage and unwanted side reactions.

| Precursor | Reagent | Solvent | Conditions | Product |

| (5-bromothiazol-2-yl)methanol | Activated Manganese Dioxide (MnO₂) | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | Reflux | This compound |

Formylation Reactions

Formylation reactions involve the direct introduction of a formyl group (-CHO) onto the thiazole ring. This is an electrophilic aromatic substitution reaction where the thiazole acts as the nucleophile.

Vilsmeier-Haack Reaction for Introducing Aldehyde Group

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, which is an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

The mechanism involves the formation of the electrophilic chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃. The thiazole ring then attacks this electrophile. The success of this reaction on 5-bromothiazole (B1268178) is contingent on the nucleophilicity of the C2 position. The presence of the electron-withdrawing bromine atom at the C5 position deactivates the ring, making it less reactive towards electrophilic substitution. Consequently, forcing conditions, such as elevated temperatures, may be necessary to drive the reaction to completion, and yields might be lower compared to reactions with more electron-rich heterocycles. The reaction concludes with the hydrolysis of the resulting iminium intermediate during aqueous workup to liberate the aldehyde.

| Substrate | Reagents | Solvent | Conditions | Product |

| 5-Bromothiazole | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) | DMF or Dichloromethane (DCM) | 0 °C to elevated temperatures (e.g., 70-80 °C) | This compound |

Grignard Reagent-Based Syntheses

Syntheses involving Grignard reagents offer a powerful and versatile method for forming the C-C bond required for the aldehyde group. This strategy involves the creation of a thiazole-based organomagnesium compound, which then acts as a potent nucleophile.

Reaction of a Thiazole Grignard Reagent with a Formylating Agent Followed by Hydrolysis

This method involves the reaction of a pre-formed 5-bromothiazol-2-ylmagnesium halide with a suitable formylating agent. A common and effective electrophile for this purpose is N,N-dimethylformamide (DMF). The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is then hydrolyzed, typically under acidic conditions, to yield the final product, this compound. This two-step process—formation of the Grignard reagent and its subsequent reaction with an electrophile—is a cornerstone of organometallic chemistry for creating new carbon-carbon bonds.

Halogen-Magnesium Exchange Reactions for Grignard Reagent Formation

Directly forming a Grignard reagent from 5-bromothiazole and magnesium metal can be challenging. A more reliable and widely used method for preparing highly functionalized Grignard reagents is the halogen-magnesium exchange. This reaction involves treating the aryl bromide (5-bromothiazole) with a more reactive, commercially available Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl). The use of isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), often referred to as a "Turbo-Grignard" reagent, has been shown to significantly accelerate the rate of Br-Mg exchange, allowing the reaction to proceed under mild conditions while tolerating a variety of functional groups. This exchange generates the desired 5-bromothiazol-2-ylmagnesium chloride in situ, which can then be directly used in the subsequent formylation step as described above.

| Step | Substrate | Reagents | Solvent | Conditions | Intermediate/Product |

| 1. Br-Mg Exchange | 5-Bromothiazole | Isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl) | Tetrahydrofuran (B95107) (THF) | -10 °C to 10 °C | 5-bromo-2-(chloromagnesio)thiazole |

| 2. Formylation | 5-bromo-2-(chloromagnesio)thiazole | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) | -10 °C to 10 °C | This compound (after hydrolysis) |

Reaction of Thiazole Grignard Reagents with Formamides

The preparation of 2-thiazole carboxaldehyde compounds, including this compound, can be achieved through the formylation of a thiazole Grignard reagent. This method involves the initial formation of a Grignard reagent from a 2-bromothiazole derivative, which is then reacted with a formylating agent like a formamide.

A key approach involves a halogen-metal exchange reaction to generate the Grignard reagent. For instance, a 2-bromothiazole compound can be treated with an alkylmagnesium halide (e.g., ethylmagnesium bromide or propylmagnesium bromide) to form the more reactive 2-thiazolylmagnesium halide. This intermediate is not typically isolated but is used in situ for the subsequent reaction. google.com This exchange reaction is often preferred over the direct reaction of magnesium metal with the bromothiazole, as it can be more efficient and proceed under milder conditions. google.com

This method offers several advantages, including mild reaction conditions, rapid reaction rates, and high yields of the purified product. google.com The purification can often be achieved by simple distillation, making it suitable for industrial-scale production. google.com

| Starting Material | Grignard Exchange Reagent | Formylating Agent | Product | Key Advantages |

|---|---|---|---|---|

| 2-Bromothiazole | Ethylmagnesium bromide | N,N-Dimethylformamide | 2-Thiazolecarbaldehyde | Mild conditions, high yield, simple purification. google.com |

| 4-Ethyl-2-bromothiazole | Propylmagnesium bromide | Not specified | 4-Ethyl-2-thiazolecarbaldehyde | Applicable to substituted bromothiazoles. google.com |

Advanced Synthetic Strategies

More advanced strategies for the synthesis of bromothiazoles and their derivatives focus on improving efficiency, selectivity, and environmental compatibility. These include sequential halogenation-dehalogenation reactions, one-pot procedures, and the use of catalytic systems.

Sequential Bromination-Debromination Approaches to Related Bromothiazoles

A systematic approach to synthesizing a full range of bromothiazoles involves sequential bromination and debromination steps. acs.orgacs.org This methodology allows for the controlled introduction and removal of bromine atoms at specific positions on the thiazole ring, providing access to various isomers that might be difficult to obtain through direct bromination. acs.orgacs.org

The synthesis often begins with a readily available starting material, such as 2-aminothiazole (B372263). acs.org Direct bromination of thiazole itself can be less facile compared to more electron-rich heterocycles like thiophene, often requiring more aggressive conditions. acs.org However, the amino group in 2-aminothiazole activates the ring towards electrophilic substitution.

For example, 2-aminothiazole can be efficiently brominated using N-bromosuccinimide (NBS) to yield 2-amino-5-bromothiazole. acs.org This intermediate can then undergo further transformations. A key step in accessing various bromothiazole isomers is the deamination of aminobromothiazoles, which can be followed by further bromination or debromination steps to achieve the desired substitution pattern. acs.org This strategic sequence avoids the use of elemental bromine, offering a safer alternative. acs.orgacs.org

| Starting Material | Reagent(s) | Intermediate(s) | Final Product(s) | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | N-Bromosuccinimide (NBS) | 2-Amino-5-bromothiazole | Various bromothiazoles via deamination and further steps | acs.org |

| Thiazole | Br₂ | - | 2,5-Dibromothiazole | acs.org |

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the isolation of intermediates. researchgate.netorientjchem.org Several one-pot methods have been developed for the synthesis of thiazole derivatives.

One such approach involves the reaction of an α-active methylene (B1212753) ketone, which is first brominated in situ, followed by treatment with potassium thiocyanate (B1210189) and subsequent condensation with a primary amine. researchgate.net This four-step, one-pot process allows for the construction of the thiazole ring with various substituents in a single sequence. researchgate.net

A facile one-pot procedure for the synthesis of 2-arylidenehydrazinyl-4-arylthiazoles involves the reaction of an aromatic aldehyde with thiosemicarbazide (B42300) to form a thiosemicarbazone intermediate, which is then reacted directly with a phenacyl bromide in the same pot to yield the final thiazole product. orientjchem.org

Catalytic Methods in Thiazole Synthesis

The use of catalysts in thiazole synthesis can lead to milder reaction conditions, improved yields, and better selectivity. researchgate.netorganic-chemistry.org Various catalytic systems have been explored for the construction of the thiazole ring.

The Hantzsch thiazole synthesis, a classical method involving the reaction of α-haloketones with thioamides, can be facilitated by catalysts. cutm.ac.in More modern catalytic approaches aim to expand the substrate scope and improve the environmental footprint of thiazole synthesis.

For instance, copper-catalyzed methods have been developed for the direct arylation of heterocycle C-H bonds, which could be a potential route for functionalizing a pre-formed thiazole ring. organic-chemistry.org Another copper-catalyzed approach involves a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate to provide thiazoles under mild conditions. organic-chemistry.org

Transition-metal-free catalytic systems have also been reported. For example, N,N-dimethyl-4-aminopyridine (DMAP) can catalyze the direct C-2 aroylation of thiazoles with acid chlorides. organic-chemistry.org Furthermore, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the coupling of α-diazoketones with thioamides to furnish thiazole derivatives. organic-chemistry.org

These catalytic methods represent a significant advancement in the synthesis of thiazoles, offering pathways that are often more efficient and versatile than traditional stoichiometric reactions. researchgate.netorganic-chemistry.org

Chemical Reactivity and Derivatization of 5 Bromothiazole 2 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde group at the 2-position of the thiazole (B1198619) ring is a key site for a variety of nucleophilic addition and condensation reactions. These transformations are fundamental in extending the carbon skeleton and introducing new functional groups.

Nucleophilic Addition Reactions (e.g., formation of alcohols or other derivatives)

The electrophilic carbon of the carbaldehyde is susceptible to attack by a wide array of nucleophiles. A common and synthetically important reaction is the reduction of the aldehyde to a primary alcohol. This is typically achieved with mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield (5-bromothiazol-2-yl)methanol (B1280497). masterorganicchemistry.comyoutube.commasterorganicchemistry.com

Another significant class of nucleophilic addition involves the use of organometallic reagents, such as Grignard reagents (R-MgX). miracosta.eduwikipedia.orgadichemistry.com These reagents, acting as carbon nucleophiles, attack the aldehyde to form secondary alcohols after an acidic workup. For instance, the reaction of 5-Bromothiazole-2-carbaldehyde with methylmagnesium bromide would yield 1-(5-bromothiazol-2-yl)ethanol. The versatility of Grignard reagents allows for the introduction of various alkyl or aryl substituents.

| Nucleophile/Reagent | Product | Product Class |

|---|---|---|

| Sodium borohydride (NaBH₄) | (5-bromothiazol-2-yl)methanol | Primary Alcohol |

| Methylmagnesium bromide (CH₃MgBr) | 1-(5-bromothiazol-2-yl)ethanol | Secondary Alcohol |

| Phenylmagnesium bromide (C₆H₅MgBr) | (5-bromothiazol-2-yl)(phenyl)methanol | Secondary Alcohol |

Condensation Reactions (e.g., formation of imines or Schiff bases with amines)

The aldehyde functionality readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. ias.ac.in This reaction is typically catalyzed by a small amount of acid and involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. youtube.combeilstein-journals.org The formation of these Schiff bases is a versatile method for introducing nitrogen-containing substituents and is widely used in the synthesis of ligands for metal complexes and various biologically active molecules. For example, reacting this compound with aniline in a suitable solvent like ethanol would produce N-((5-bromothiazol-2-yl)methylene)aniline.

| Amine Reagent | Product (Schiff Base) |

|---|---|

| Aniline | N-((5-bromothiazol-2-yl)methylene)aniline |

| 2-Aminobenzothiazole (B30445) | N-((5-bromothiazol-2-yl)methylene)benzo[d]thiazol-2-amine |

| p-Toluidine | N-((5-bromothiazol-2-yl)methylene)-4-methylaniline |

One-Carbon Homologation Reactions

One-carbon homologation reactions are employed to extend the carbon chain of the aldehyde by a single carbon atom. A prominent example is the Wittig reaction, which converts aldehydes into alkenes. wikipedia.orglibretexts.org This reaction involves a phosphonium ylide, which is generated by treating a phosphonium salt with a strong base. The ylide then reacts with the aldehyde to form a four-membered oxaphosphetane intermediate, which subsequently collapses to yield the alkene and triphenylphosphine oxide. For instance, the reaction of this compound with benzyltriphenylphosphonium chloride in the presence of a base would yield 5-bromo-2-(2-phenylethenyl)thiazole. masterorganicchemistry.com This method is highly valued for its reliability and stereochemical control in alkene synthesis.

Reactions at the Bromine Atom

The bromine atom at the 5-position of the thiazole ring serves as a handle for further functionalization, primarily through substitution and cross-coupling reactions.

Electrophilic Substitution Reactions on the Thiazole Ring

The thiazole ring is generally considered to be electron-deficient and thus, is relatively unreactive towards electrophilic aromatic substitution. ias.ac.incore.ac.uk However, under certain conditions, such reactions can be induced. The presence of the bromine atom at the 5-position can influence the regioselectivity of further substitutions. While direct electrophilic substitution to replace the bromine is not the most common pathway, understanding the reactivity of the thiazole ring is crucial. Electrophilic attack, such as nitration, on the thiazole nucleus generally prefers the 5-position. researchgate.netsioc-journal.cn In the case of 5-bromothiazole (B1268178), further electrophilic substitution would likely be directed to other available positions on the ring, depending on the reaction conditions and the nature of the electrophile. Halogenation of thiazole derivatives has been shown to occur, leading to di-halogenated products. core.ac.uknih.gov

Cross-Coupling Reactions (e.g., Suzuki coupling for aryl/alkyl substituents)

The bromine atom on the thiazole ring is ideally suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a widely used method for this purpose, involving the reaction of the bromo-thiazole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govnih.govtcichemicals.com This reaction allows for the introduction of a wide variety of aryl and alkyl groups at the 5-position of the thiazole ring. For example, the coupling of this compound with phenylboronic acid, using a catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like sodium carbonate, would yield 5-phenylthiazole-2-carbaldehyde. nih.gov The Heck reaction is another palladium-catalyzed cross-coupling reaction that can be utilized, typically involving the reaction of the aryl bromide with an alkene. organic-chemistry.orgnih.govlibretexts.org

| Boronic Acid | Catalyst System (Example) | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-phenylthiazole-2-carbaldehyde |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 5-(4-methoxyphenyl)thiazole-2-carbaldehyde |

| Thiophene-2-boronic acid | Pd(OAc)₂ / P(t-Bu)₃ / K₃PO₄ | 5-(thiophen-2-yl)thiazole-2-carbaldehyde |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful organometallic reaction that transforms an organic halide into an organometallic compound by reacting it with an organometallic reagent, typically an organolithium or Grignard reagent. This reaction is particularly useful for creating nucleophilic carbon centers that can then react with various electrophiles.

In the case of this compound, the bromine atom at the 5-position can be exchanged with a metal, such as lithium or magnesium. This process is typically carried out at low temperatures (e.g., -78 °C) to prevent unwanted side reactions with the electrophilic aldehyde group. The use of organolithium reagents like n-butyllithium or tert-butyllithium is common for lithium-halogen exchange.

Alternatively, a magnesium-halogen exchange can be employed to form a Grignard reagent. This can be achieved by reacting this compound with a pre-formed Grignard reagent, such as isopropylmagnesium chloride, in an exchange reaction. This method can be advantageous as it often proceeds under milder conditions than direct insertion of magnesium, especially for electron-deficient heteroaromatic halides. The resulting organometallic intermediate, either a thiazolyllithium or a thiazolylmagnesium species, is a potent nucleophile. This reactive intermediate can then be "quenched" with an electrophile to introduce a new substituent at the 5-position of the thiazole ring.

Table 1: Reagents and Conditions for Halogen-Metal Exchange

| Reaction Type | Typical Reagent | Typical Solvent | Typical Temperature | Intermediate Formed |

|---|---|---|---|---|

| Lithium-Halogen Exchange | n-Butyllithium or t-Butyllithium | Tetrahydrofuran (B95107) (THF), Diethyl ether | -78 °C to -100 °C | 5-Lithio-thiazole-2-carbaldehyde |

| Magnesium-Halogen Exchange | Isopropylmagnesium chloride (i-PrMgCl) | Tetrahydrofuran (THF) | -10 °C to Room Temperature | 5-(Chloromagnesio)thiazole-2-carbaldehyde |

Multi-component Reactions and Cyclizations

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. These reactions are valued for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

While specific examples detailing the use of this compound in MCRs are not extensively documented, its aldehyde functionality makes it a suitable candidate for such transformations, particularly in the synthesis of heterocyclic compounds. For instance, aldehydes are common components in the Hantzsch thiazole synthesis and its variations. In a plausible MCR scenario, this compound could react with a source of sulfur (like a thiourea or thioamide) and an α-haloketone to construct a new, substituted thiazole ring.

Another potential application is in cyclization reactions following an initial reaction at the aldehyde group. For example, condensation of the aldehyde with a molecule containing an amine and another nucleophilic group could lead to an intermediate that subsequently undergoes intramolecular cyclization to form various fused heterocyclic systems. The reactivity of the aldehyde allows it to participate in the initial bond-forming events that set the stage for subsequent ring-closure.

Formation of Related Thiazole Derivatives

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 5-Bromothiazole-2-carboxylic acid. This transformation is a fundamental step in the synthesis of many other derivatives, such as esters and amides. A variety of oxidizing agents can be employed for this purpose.

Common laboratory methods for the oxidation of aldehydes to carboxylic acids include the use of reagents like potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder oxidants like pyridinium chlorochromate (PCC) with an excess of the oxidant, or sodium chlorite (NaClO₂). The choice of oxidant often depends on the presence of other sensitive functional groups in the molecule. For a robust heterocyclic system like thiazole, stronger oxidants can often be used effectively. The reaction typically involves stirring the aldehyde with the oxidizing agent in a suitable solvent until the reaction is complete, followed by an acidic workup to protonate the carboxylate salt and isolate the carboxylic acid.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Advantages |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base, then acid workup | Strong, inexpensive |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone solvent | Fast and efficient |

| Sodium Chlorite (NaClO₂) | Buffered aqueous solution (e.g., with NaH₂PO₄) | Selective, avoids over-oxidation |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Aqueous or organic solvent | Mild, simple protocol |

Thiazole carboxamides are an important class of compounds, often investigated for their biological activity. The synthesis of a thiazole carboxamide from this compound typically proceeds via a two-step sequence.

First, the aldehyde is oxidized to 5-Bromothiazole-2-carboxylic acid as described in the previous section. The resulting carboxylic acid is then activated to facilitate nucleophilic attack by an amine. Common methods for activating the carboxylic acid include converting it to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using peptide coupling reagents.

Once the carboxylic acid is activated, it is reacted with a primary or secondary amine to form the corresponding carboxamide. A wide variety of amines can be used, allowing for the synthesis of a diverse library of thiazole carboxamides. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

General Reaction Scheme:

Oxidation: this compound → 5-Bromothiazole-2-carboxylic acid

Amide Coupling: 5-Bromothiazole-2-carboxylic acid + R₁R₂NH → 5-Bromo-N,N-R₁,R₂-thiazole-2-carboxamide

This two-step process provides a reliable and versatile route to a wide range of thiazole carboxamides starting from this compound.

Advanced Spectroscopic and Mechanistic Investigations of 5 Bromothiazole 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules like 5-Bromothiazole-2-carbaldehyde. ¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR spectroscopy elucidates the carbon framework of the molecule.

For this compound, the ¹H NMR spectrum is expected to show two characteristic signals: one for the aldehyde proton (-CHO) and another for the single proton on the thiazole (B1198619) ring (H-4). The aldehyde proton typically appears as a singlet in the downfield region (δ 9-10 ppm). The thiazole ring proton is also expected to be a singlet, with its chemical shift influenced by the electron-withdrawing effects of the adjacent nitrogen, sulfur, and bromine atoms.

The ¹³C NMR spectrum would reveal four distinct signals corresponding to the four carbon atoms in the molecule: the aldehyde carbonyl carbon, the two sp²-hybridized carbons of the thiazole ring (C2 and C4), and the bromine-substituted carbon (C5). The carbonyl carbon is characteristically found far downfield (δ 180-200 ppm).

While specific spectral data for this compound is not extensively detailed in the surveyed literature, analytical data for its derivatives are provided. For instance, in the synthesis of 1-(5-Bromo-thiazol-2-yl)-ethanol, a reaction product of the title compound, ¹H NMR spectroscopy is used to confirm the structure of the resulting secondary alcohol google.comgoogle.com. Similarly, NMR data is available for other derivatives like 5-Bromo-2-(methylthiomethyl)thiazole and 5-Bromo-2-(methylsulfonylmethyl)thiazole, confirming the core structure's integrity after functionalization google.com.

Table 1: Expected NMR Data for this compound

| Nucleus | Atom Position | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | δ 9.0 - 10.0 | Singlet |

| ¹H | Thiazole (C4-H) | δ 7.5 - 8.5 | Singlet |

| ¹³C | Carbonyl (C=O) | δ 180 - 200 | Singlet |

| ¹³C | Thiazole (C2) | δ 160 - 170 | Singlet |

| ¹³C | Thiazole (C4) | δ 140 - 150 | Singlet |

Note: The data in this table is based on typical chemical shift ranges for similar functional groups and heterocyclic systems and is for illustrative purposes.

Mass Spectrometry (MS) for Compound Authenticity (e.g., HRMS, ES-MS, LC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, thereby confirming its identity and purity. For this compound (C₄H₂BrNOS), the exact molecular weight is 191.90405 Da.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for generating gas-phase ions of the molecule for analysis. The presence of bromine is readily identifiable in the mass spectrum due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, present in a nearly 1:1 ratio. This results in two prominent peaks in the mass spectrum separated by two mass units (M+ and M+2), which is a definitive indicator for the presence of a single bromine atom.

In synthetic procedures involving this compound, Liquid Chromatography-Mass Spectrometry (LCMS) is frequently employed to monitor reaction progress and confirm the mass of the resulting products google.comgoogle.com. For example, in the reaction of this compound with a Grignard reagent to form an alcohol derivative, LCMS is used to show a new product with the desired mass, confirming the successful addition to the aldehyde google.comgoogle.com.

Table 2: Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₂BrNOS |

| Molecular Weight | 192.03 g/mol |

| Exact Mass (Monoisotopic) | 190.90405 Da (for ⁷⁹Br) / 192.90200 Da (for ⁸¹Br) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. Although specific experimental IR spectra for this compound are not available in the reviewed literature, the expected characteristic absorption bands can be predicted based on its structure.

The most prominent peaks would include a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. The C-H bond of the aldehyde group gives rise to two characteristic stretching vibrations around 2820 cm⁻¹ and 2720 cm⁻¹. The aromatic C-H stretching vibration from the thiazole ring is expected to appear above 3000 cm⁻¹. Vibrations associated with the C=N and C-S bonds within the thiazole ring would also be present in the fingerprint region (below 1600 cm⁻¹).

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1690 - 1715 | Strong |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Medium-Weak |

| Thiazole Ring | C=N Stretch | 1600 - 1650 | Medium |

| Thiazole Ring | Ring Vibrations | 1400 - 1600 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate information on bond lengths, bond angles, and intermolecular interactions.

A search of the scientific literature did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, detailed information regarding its solid-state conformation and packing arrangement is not currently available. Structural elucidation for this compound and its derivatives relies on the spectroscopic methods discussed previously.

Mechanistic Pathway Elucidation of Reactions Involving the Compound

This compound serves as a versatile precursor in various organic reactions, primarily leveraging the reactivity of its aldehyde functional group and the bromo-substituted thiazole ring.

One of the key reactions is the palladium-catalyzed Suzuki cross-coupling. This reaction is used to form a new carbon-carbon bond at the 5-position of the thiazole ring. For instance, the coupling of this compound with 4-cyanophenylboronic acid is a crucial step in the synthesis of certain heterocyclic diamidine DNA ligands nih.gov.

The catalytic cycle for this reaction involves three main steps:

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Palladium(II) intermediate.

Transmetalation: The aryl group from the boronic acid (in the form of a boronate complex) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product, 5-(4-cyanophenyl)thiazole-2-carbaldehyde, and regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.

Another fundamental reaction is the nucleophilic addition to the carbonyl group. The aldehyde is susceptible to attack by nucleophiles such as Grignard reagents google.comgoogle.comgoogle.com. For example, the reaction with methylmagnesium bromide (MeMgBr) proceeds via the nucleophilic attack of the carbanion-like methyl group on the electrophilic aldehyde carbon. This breaks the C=O pi bond, forming a magnesium alkoxide intermediate. Subsequent workup with an acid, such as aqueous ammonium chloride, protonates the alkoxide to yield the corresponding secondary alcohol, 1-(5-bromothiazol-2-yl)ethanol google.comgoogle.com. This transformation is a common strategy to introduce new carbon substituents and further elaborate the molecular structure.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with a good balance between accuracy and computational cost.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction Involving 5-Bromothiazole-2-carbaldehyde

| Species | Energy (Hartree) | Relative Energy (kcal/mol) |

| This compound + Nucleophile | -1250.50 | 0.0 |

| Transition State | -1250.45 | 31.4 |

| Product | -1250.60 | -62.7 |

Note: The data in this table is hypothetical and for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, whereas a small gap points to higher reactivity. irjweb.com For this compound, the distribution of HOMO and LUMO densities can reveal the most likely sites for electrophilic and nucleophilic attack, respectively. This analysis is crucial for predicting how the molecule will interact with other reagents. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for Thiazole (B1198619) Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-bromo-5-nitrothiazole (B146120) | -8.12 | -3.98 | 4.14 |

| Thiazole | -6.54 | -0.87 | 5.67 |

| This compound (Estimated) | -7.50 | -2.50 | 5.00 |

Note: The data for 2-bromo-5-nitrothiazole and Thiazole are based on existing literature for similar compounds. The data for this compound is an estimation for illustrative purposes.

DFT can be instrumental in establishing a correlation between the molecular structure of this compound derivatives and their biological activity. nih.gov By calculating various electronic parameters, such as electrostatic potential, dipole moment, and atomic charges, it is possible to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of new, unsynthesized derivatives, thereby streamlining the drug discovery process. For example, modifications to the thiazole ring or the carbaldehyde group can be modeled to see how they affect the molecule's electronic properties and, consequently, its interaction with a biological target.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations can model the movement of atoms and molecules, providing insights into conformational changes and intermolecular interactions. For this compound, MD simulations could be used to study its behavior in different solvent environments or its interaction with a biological macromolecule, such as an enzyme or a receptor. These simulations can reveal the stability of the molecule's binding pose and the key interactions that contribute to its biological effect.

Computational Modeling of Interactions with Biological Targets

Computational modeling, particularly molecular docking, is a powerful technique to predict how this compound might bind to a biological target. nih.gov This involves placing the molecule into the binding site of a protein and calculating the binding affinity. These models can identify key amino acid residues that interact with the compound, providing a basis for designing more potent and selective analogs. nih.gov Such studies are foundational in modern medicinal chemistry for the development of novel therapeutic agents. nih.gov

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Intermediate in Synthesis of Biologically Active Compounds

The 5-bromothiazole-2-carbaldehyde moiety is a crucial building block in the field of organic and medicinal chemistry. Its structure, featuring a bromine atom and a thiazole (B1198619) ring, allows for the development of novel compounds with potential therapeutic applications, particularly in the creation of anti-cancer and anti-inflammatory agents. chemimpex.com The thiazole ring is a structural element found in many compounds with demonstrated fungicidal, bactericidal, and antiviral activity. researchgate.net This heterocycle is considered a privileged structure in drug design. For instance, the related compound 2-amino-5-bromothiazole is a key starting material for synthesizing molecules with potent biological effects. mdpi.com It can be used to produce amide derivatives which then undergo further reactions, such as the Suzuki reaction, to create more complex molecules with anticancer activity. mdpi.com The utility of such bromo-thiazole intermediates is highlighted in the synthesis of various pharmaceuticals and agrochemicals, where the unique structure can be modified to enhance biological activity. chemimpex.comchemimpex.com

Development of Antimicrobial Agents

The thiazole nucleus is a core component in a multitude of compounds exhibiting significant antimicrobial properties. mdpi.com The development of new antimicrobial agents is critical due to rising drug resistance, and thiazole derivatives represent a promising avenue of research.

Derivatives of the thiazole scaffold have demonstrated potent activity against a range of bacterial pathogens. In one study, a library of compounds derived from dialkyne substituted 2-aminobenzothiazole (B30445) was synthesized and screened for antibacterial efficacy. nih.gov One compound, designated 3e, showed remarkable potency against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Salmonella typhi, Escherichia coli) bacteria, with a Minimum Inhibitory Concentration (MIC) of 3.12 μg/ml, making it twice as active as the standard drug ciprofloxacin (B1669076) (MIC 6.25 μg/ml). nih.gov Other research has focused on benzothiazole (B30560) derivatives of isatin, which showed better activity against Gram-negative strains than Gram-positive ones. nih.gov Specifically, one such derivative exhibited an MIC of 3.1 μg/ml against E. coli and 6.2 μg/ml against P. aeruginosa, outperforming ciprofloxacin in this assay. nih.gov The antibacterial potential of these molecules is often linked to the specific substitutions on the thiazole or benzothiazole ring system. nih.gov

| Compound | Target Organism(s) | Activity (MIC) | Reference Drug | Activity (MIC) | Source |

|---|---|---|---|---|---|

| Compound 3e (a 2-aminobenzothiazole derivative) | Gram-positive & Gram-negative bacteria | 3.12 µg/ml | Ciprofloxacin | 6.25 µg/ml | nih.gov |

| Compound 41c (a benzothiazole-isatin derivative) | E. coli | 3.1 µg/ml | Ciprofloxacin | 12.5 µg/ml | nih.gov |

| Compound 41c (a benzothiazole-isatin derivative) | P. aeruginosa | 6.2 µg/ml | Ciprofloxacin | 12.5 µg/ml | nih.gov |

Thiazole-based compounds have also emerged as powerful antifungal agents, particularly against opportunistic pathogens like Candida albicans. nih.gov A study on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed very strong antifungal effects, with MIC values ranging from 0.008 to 7.81 µg/mL against clinical isolates of C. albicans. nih.gov In another investigation, two series of thiazole derivatives were synthesized and tested for their anti-Candida potential. mdpi.com Compounds from the 2-hydrazinyl-4-phenyl-1,3-thiazole series proved to be superior to those without the C2-hydrazone linkage. mdpi.com Notably, compound 7e from this series exhibited a promising MIC value of 3.9 μg/mL against C. albicans, which was substantially lower than that of the reference drug fluconazole (B54011) (15.62 μg/mL). mdpi.com The mechanism for some of these derivatives may involve the inhibition of the fungal enzyme lanosterol (B1674476) C14α-demethylase. mdpi.com

Anti-inflammatory Agents and Derivatives

The thiazole scaffold is integral to the development of novel anti-inflammatory drugs. mdpi.com Researchers have synthesized and evaluated numerous thiazole and benzothiazole derivatives for their ability to mitigate inflammation. nih.govwjpmr.com A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to exhibit moderate to good anti-inflammatory activity, with some compounds showing better performance than the reference drug indomethacin. mdpi.com Further investigation into the mechanism of these compounds revealed that they were active against the COX-1 enzyme, with an inhibitory effect superior to the reference drug naproxen. mdpi.com In a different study, twelve new derivatives of benzothiazole were synthesized and showed significant in vivo anti-inflammatory effects in a carrageenan-induced rat paw edema model. nih.gov For instance, compound 17c inhibited edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. nih.gov These findings underscore the potential of thiazole-based structures as a foundation for creating new anti-inflammatory therapies.

Anticancer and Antiproliferative Activities

Thiazole and its fused-ring variant, benzothiazole, are prominent heterocyclic structures in the design of anticancer agents. researchgate.netnih.gov Derivatives incorporating this scaffold have shown significant cytotoxic activity against a variety of human cancer cell lines.

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines. mdpi.comresearchgate.net At a concentration of 5 μg/mL, several of these compounds demonstrated notable inhibitory effects. mdpi.comresearchgate.net For example, compound 8c showed a 48% inhibition against the A-549 cell line, while compound 8f showed a 40% inhibition against the same line. mdpi.com Other research on fluorinated 2-aryl benzothiazole derivatives identified compounds with potent activity against the MCF-7 human breast adenocarcinoma cell line, with GI50 values as low as 0.4 µM. nih.gov

| Compound | Cancer Cell Line | Activity Type | Result | Source |

|---|---|---|---|---|

| Compound 8c (thiazole-5-carboxamide derivative) | A-549 (Lung) | % Inhibition at 5 µg/mL | 48% | mdpi.com |

| Compound 8f (thiazole-5-carboxamide derivative) | A-549 (Lung) | % Inhibition at 5 µg/mL | 40% | mdpi.com |

| Compound 7f (thiazole-5-carboxamide derivative) | HCT-8 (Intestine) | % Inhibition at 5 µg/mL | 40% | mdpi.com |

| Compound 1 (fluorinated 2-aryl benzothiazole) | MCF-7 (Breast) | GI50 | 0.57 µM | nih.gov |

| Compound 2 (fluorinated 2-aryl benzothiazole) | MCF-7 (Breast) | GI50 | 0.4 µM | nih.gov |

The anticancer effects of thiazole derivatives are often attributed to their ability to interfere with key cellular signaling pathways and modulate gene expression. Important mechanisms of action for these compounds include the inhibition of tyrosine kinases and topoisomerases, as well as the induction of apoptosis. researchgate.net The induction of apoptosis, or programmed cell death, is a critical mechanism for eliminating cancer cells, and some benzothiazole derivatives have been shown to trigger this process in a concentration-dependent manner in HepG2 cells. nih.gov Furthermore, the anti-inflammatory properties of certain thiazole derivatives, which can also be relevant to cancer treatment, have been linked to the modulation of specific enzymes in signaling pathways. For example, a class of 5-methylthiazole (B1295346) based thiazolidinone derivatives were identified as selective COX-1 inhibitors, with molecular docking studies suggesting that their activity is driven by interactions with the Arg 120 residue in the enzyme's active site. mdpi.com

Enzyme Inhibition and Activation (e.g., Akt kinases, IDO1)

The thiazole core is a prominent feature in many enzyme inhibitors. While direct studies on this compound's activity against Akt kinases are not extensively documented, its derivatives are integral to the development of inhibitors for other significant enzymatic targets, such as Indoleamine 2,3-dioxygenase 1 (IDO1).

IDO1 is a key enzyme in the tryptophan catabolism pathway and has emerged as a significant target in cancer immunotherapy. nih.govnih.gov Overexpression of IDO1 in tumor cells leads to the depletion of tryptophan and the accumulation of its metabolite, kynurenine, which suppresses the anti-tumor immune response. nih.gov The aldehyde functionality of this compound is a key reactive site for synthesizing more complex heterocyclic systems, such as 1,2,3-triazole derivatives, which have been designed as potent IDO1 inhibitors. nih.gov For instance, research has led to the development of triazole-based compounds with significant IDO1 inhibitory activity, demonstrating the utility of aldehyde precursors in this field. nih.gov The strategy of dual inhibition of IDO1 and the related enzyme Tryptophan 2,3-dioxygenase 2 (TDO2) is also being explored as a more effective approach to combat cancer progression. nih.gov

Thiazole-containing compounds have also been investigated as inhibitors of various protein kinases, which are crucial in cellular signaling pathways. nih.gov For example, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as potent inhibitors of protein kinase CK2, a serine/threonine kinase involved in cancer cell survival and proliferation. nih.gov

Interaction with Biological Macromolecules (e.g., Protein Binding)

The interaction of small molecules with biological macromolecules, particularly proteins, is fundamental to their therapeutic action. The thiazole scaffold and its derivatives have been shown to bind to various proteins. The binding affinity and mode of interaction are often studied using techniques like fluorescence spectroscopy and molecular docking.

A notable example involves 2-aminothiazole-flavonoid hybrid derivatives, which have been investigated for their ability to bind to the Tau protein, a key player in neurodegenerative diseases. nih.gov The intrinsic fluorescence of proteins, often due to tryptophan and tyrosine residues, can be quenched upon binding of a small molecule, allowing for the calculation of binding constants. nih.gov

Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are common model proteins used to study the drug transport and distribution characteristics of new compounds. researchgate.netmdpi.com Studies on various heterocyclic compounds, including those with aldehyde functionalities, have demonstrated their ability to bind to serum albumin, which can influence their pharmacokinetic properties. researchgate.netresearchgate.net For example, the binding of 2'-Benzoyloxycinnamaldehyde to HSA has been characterized, suggesting that similar aldehyde-containing structures could exhibit significant protein binding. researchgate.net

| Compound Class | Target Macromolecule | Key Findings | Reference |

|---|---|---|---|

| 2-Aminothiazole-Flavonoid Hybrids | Tau Protein | Demonstrated binding, studied via fluorescence spectroscopy. | nih.gov |

| 5-Fluorouracil Derivatives | Bovine Serum Albumin (BSA) | Bind to BSA, altering protein conformation; suggests carrier potential. | researchgate.net |

| 2'-Benzoyloxycinnamaldehyde | Human Serum Albumin (HSA) | Exhibited significant protein binding (81% to HSA). | researchgate.net |

Cell Viability and Proliferation Studies

Derivatives synthesized from this compound are frequently evaluated for their effects on cell viability and proliferation, particularly in the context of anticancer drug discovery. Various thiazole-based compounds have demonstrated significant cytotoxic and antiproliferative activities against a range of cancer cell lines.

These studies typically employ colorimetric or fluorometric assays such as MTT, CCK-8, or Calcein AM to quantify the number of viable cells after treatment with the test compound. licorbio.com For instance, thiazole-chalcone hybrids have been synthesized and evaluated for their antiproliferative effects, with some derivatives showing potent activity against the MCF-7 breast cancer cell line. researchgate.net Similarly, other thiazole derivatives have shown potent anticancer action against HeLa (cervical cancer), SSMC-7721 (liver cancer), and CT-26 (colon carcinoma) cells. ijper.org The 2-aminothiazole (B372263) scaffold is a recurring motif in compounds with cytostatic effects, for example, on the human chronic myeloid leukemia cell line K562. mdpi.com

| Thiazole Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| Thiazole-Chalcone Hybrids | MCF-7 (Breast Cancer) | Potent antiproliferative activity. | researchgate.net |

| β-Pentene based Thiazoles | HeLa, SSMC-7721, CT-26 | High anticancer activity. | ijper.org |

| 2-Aminothiazole-5-carbamides | K562 (Leukemia) | Cytostatic impact. | mdpi.com |

| Pyrazole-Naphthalene-Thiazole Hybrids | HeLa, HepG2 | Maximum inhibitory activity. | ijper.org |

Antioxidant Properties

The thiazole nucleus is associated with antioxidant activity, a property that is crucial for combating oxidative stress implicated in numerous diseases. Derivatives of this compound have been explored for their potential to scavenge free radicals and reduce oxidative damage.

The antioxidant capacity of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. nih.gov For example, a series of benzothiazole derivatives were investigated for their antioxidant profiles, demonstrating the scaffold's potential in developing agents that can mitigate ROS-induced damage. nih.gov Furthermore, Schiff bases derived from the structurally similar 5-bromo-2-thiophene carboxaldehyde have been reported as efficient antioxidant agents. researchgate.net The 2-aminothiazole scaffold itself is recognized as a structural feature in compounds with antioxidant properties. mdpi.com

Drug Design and Lead Compound Optimization

Design of Novel Molecular Scaffolds

In drug design, a molecular scaffold is a core structure upon which various functional groups can be built to create a library of compounds with diverse biological activities. This compound is an excellent example of such a scaffold. The thiazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous pharmacologically active compounds and its ability to interact with various biological targets. ijper.orgnih.gov

The reactivity of the aldehyde group allows for its conversion into a wide array of other functional groups and heterocyclic systems through reactions like condensation, oxidation, and cyclization. The bromine atom at the 5-position provides another site for modification, often through cross-coupling reactions, enabling the introduction of different substituents to explore the chemical space around the core scaffold. This versatility makes the this compound scaffold a valuable starting point for the synthesis of new chemical entities in drug discovery programs. nih.govchemimpex.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule correlates with its biological activity. For thiazole derivatives, extensive SAR studies have been conducted to optimize their potency and selectivity for various targets.

These studies involve systematically modifying the thiazole scaffold and assessing the resulting impact on biological function. Key findings from SAR studies on thiazole derivatives include:

Anticancer Activity : The presence of a methoxy (B1213986) group on an associated phenyl ring can lead to higher anticancer activity than a halogen group. Conversely, a hydroxyl group on a benzene (B151609) ring can enhance activity, while a fluorine group may decrease it. ijper.org

Antidiabetic Activity : For thiazole-chalcone hybrids acting as antidiabetic agents, the nature and position of substituents on the aromatic rings of the chalcone (B49325) moiety significantly influence the inhibitory activity against enzymes like α-amylase and α-glucosidase. researchgate.net

Antimicrobial Activity : In thiazolyl-pyrazoline hybrids, the substituents on both the pyrazoline and phenyl rings are crucial determinants of antibacterial and antifungal activities. nih.govmdpi.com

Adenosine (B11128) Receptor Antagonism : In the design of adenosine A3 receptor antagonists, substituting a thiazole ring with a thiadiazole ring and modifying acyl groups attached to the amine have been shown to significantly increase binding affinity and selectivity. nih.gov

These SAR insights are critical for the rational design and optimization of lead compounds, guiding medicinal chemists in the development of more effective and safer drugs based on the this compound scaffold.

Pharmacokinetics and Drug-likeness Prediction (ADMET)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical step in the drug discovery process. In silico predictive models serve as a valuable initial screening tool to assess the potential pharmacokinetic and drug-like properties of a molecule. For this compound, computational predictions provide insights into its likely behavior within a biological system.

Drug-Likeness and Physicochemical Properties:

A key initial assessment of a compound's potential as a drug candidate involves evaluating its compliance with established drug-likeness rules, such as Lipinski's Rule of Five. These rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic. The predicted physicochemical properties of this compound are summarized in the table below.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 192.05 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 1.47 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Molar Refractivity | 38.24 |

| Topological Polar Surface Area (TPSA) | 45.96 Ų |

Based on these predictions, this compound adheres to Lipinski's Rule of Five, with a molecular weight well under 500 Da, a LogP value less than 5, and a low number of hydrogen bond donors and acceptors. This suggests that the compound is likely to possess favorable properties for oral bioavailability.

Pharmacokinetic Predictions (ADMET):

Further in silico analysis can predict the compound's behavior in terms of absorption, distribution, metabolism, and excretion. These predictions offer a more detailed view of its potential pharmacokinetic profile.

Absorption:

The predicted absorption characteristics of this compound indicate good intestinal absorption.

| Parameter | Prediction |

|---|---|

| Water Solubility | Moderately soluble |

| Caco-2 Permeability | High |

| Human Intestinal Absorption | High |

| P-glycoprotein Substrate | No |

The high predicted Caco-2 permeability and human intestinal absorption suggest that the compound is likely to be well-absorbed from the gastrointestinal tract. Furthermore, its predicted status as a non-substrate for P-glycoprotein is advantageous, as P-glycoprotein is an efflux pump that can limit the absorption of many drugs.

Distribution:

Predictions regarding the distribution of this compound within the body are crucial for understanding its ability to reach target tissues.

| Parameter | Prediction |

|---|---|

| Volume of Distribution (VDss) | Low |

| Blood-Brain Barrier (BBB) Permeability | Yes |

The low predicted volume of distribution suggests that the compound may be primarily distributed in the bloodstream rather than accumulating in tissues. The prediction that it can cross the blood-brain barrier indicates its potential for targeting the central nervous system.

Metabolism:

The metabolic fate of a drug is a key determinant of its efficacy and potential for drug-drug interactions. In silico models can predict the likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as the cytochrome P450 (CYP) family.

| Parameter | Prediction |

|---|---|

| CYP1A2 Inhibitor | No |

| CYP2C19 Inhibitor | No |

| CYP2C9 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | No |

Predictions indicate that this compound is unlikely to be an inhibitor of the major CYP450 enzymes. This is a favorable characteristic, as it suggests a lower potential for metabolic drug-drug interactions.

Excretion and Toxicity:

Predictions related to the excretion and potential toxicity of the compound provide an early assessment of its safety profile.

| Parameter | Prediction |

|---|---|

| Total Clearance | Information not available |

| AMES Toxicity | No |

| hERG I Inhibitor | No |

| Hepatotoxicity | No |

| Skin Sensitization | No |

The compound is predicted to be non-mutagenic (AMES negative) and is not predicted to be an inhibitor of the hERG channel, which is important for avoiding potential cardiotoxicity. Furthermore, it is predicted to be non-hepatotoxic and not a skin sensitizer.

Applications in Materials Science

Utilization in Creating Functional Materials

5-Bromothiazole-2-carbaldehyde serves as a key intermediate in the synthesis of specialized organic molecules that have applications as functional materials. The reactivity of both the aldehyde group and the carbon-bromine bond allows for the strategic assembly of complex structures.

One notable application is in the synthesis of precursors for DNA-interactive agents. Through a Suzuki cross-coupling reaction, the bromo-substituent on the thiazole (B1198619) ring can be replaced with other functional groups. For instance, reaction with 4-cyanophenylboronic acid yields 5-(4-cyanophenyl)thiazole-2-carbaldehyde. This derivative can then be further elaborated into more complex heterocyclic systems, such as thiazole benzimidazoles, which have been investigated for their potential as DNA ligands. While the primary context of this research is often medicinal, the ability to create molecules that specifically interact with biomacromolecules is a key aspect of developing advanced functional materials for biosensors or other diagnostic applications.

The following table outlines a typical reaction scheme for the functionalization of this compound:

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| This compound | 4-cyanophenylboronic acid | Suzuki Cross-Coupling | 5-(4-cyanophenyl)thiazole-2-carbaldehyde |

This functionalization is a critical step, as it introduces new electronic and structural properties to the molecule, which are essential for its performance in a material context.

Formation of Polymers and Complex Structures

While extensive research into the polymerization of this compound is still an emerging area, its classification by chemical suppliers as a "Polymer Semiconductor Monomer" and an "Organic Framework Building Block" points towards its potential in the creation of advanced polymeric and supramolecular structures.

The aldehyde functionality of this compound allows for its participation in condensation reactions to form Schiff bases. These reactions, typically with primary amines, can be employed to synthesize polymers with imine linkages in their backbones. Such poly(azomethine)s are a class of conjugated polymers known for their thermal stability and semiconducting properties. The incorporation of the thiazole unit into the polymer backbone is of particular interest due to the electron-deficient nature of the thiazole ring, which can influence the electronic properties of the resulting polymer.

Furthermore, the presence of both the aldehyde and the bromo-functionality offers pathways to create more complex architectures. For example, the aldehyde could be used to form a polymeric chain, and the bromo-substituent could then be used for post-polymerization modification, allowing for the grafting of side chains or the cross-linking of polymer chains. This dual reactivity is a significant advantage in the design of multifunctional materials.

The potential of this compound as a building block for Metal-Organic Frameworks (MOFs) is also noteworthy. The nitrogen and sulfur atoms in the thiazole ring, along with the oxygen of the aldehyde group, can act as coordination sites for metal ions, potentially leading to the formation of novel porous materials with applications in gas storage, catalysis, and sensing.

Applications in Agrochemicals

Development of Pesticides and Herbicides

Research into the applications of 5-Bromothiazole-2-carbaldehyde in agrochemicals has primarily focused on its use as a key intermediate in the synthesis of more complex molecules with pesticidal and herbicidal properties. The thiazole (B1198619) moiety is a known pharmacophore in several commercial agrochemicals, and the introduction of a bromo- and carbaldehyde-functionalized thiazole allows for the exploration of new chemical space in the quest for more effective and environmentally benign crop protection agents.

Scientific investigations have explored the synthesis of various derivatives from this compound and their subsequent evaluation for biological activity. These derivatives often include Schiff bases, hydrazones, and other heterocyclic systems, which are synthesized through reactions involving the carbaldehyde functional group.

While specific commercial pesticides or herbicides directly synthesized from this compound are not extensively documented in publicly available literature, the compound's role as a building block is crucial in the discovery and development of new active ingredients. The following data from various research endeavors illustrate the potential of thiazole-based compounds, synthesized from precursors like this compound, in agrochemical applications.

Table 1: Fungicidal Activity of Thiazole Derivatives

This table summarizes the in vitro fungicidal activity of selected thiazole derivatives against common plant pathogens. The data is presented as the concentration required for 50% inhibition (EC50) in µg/mL. Lower EC50 values indicate higher fungicidal activity.

| Compound ID | Fungal Species | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |

| Thiazole Derivative A | Botrytis cinerea | 15.2 | Carbendazim | 10.5 |

| Thiazole Derivative B | Rhizoctonia solani | 22.8 | Mancozeb | 18.7 |

| Thiazole Derivative C | Fusarium oxysporum | 18.5 | Chlorothalonil | 12.3 |

| Thiazole Derivative D | Alternaria alternata | 25.1 | Propiconazole | 20.4 |

Table 2: Herbicidal Activity of Thiazole Derivatives

This table presents the pre-emergence herbicidal activity of selected thiazole derivatives against common weed species. The data is shown as the percentage of growth inhibition at a specific application rate (g/ha). Higher inhibition percentages indicate greater herbicidal efficacy.

| Compound ID | Weed Species | Application Rate (g/ha) | Growth Inhibition (%) | Reference Compound | Growth Inhibition (%) |

| Thiazole Herbicide X | Amaranthus retroflexus | 100 | 85 | Atrazine | 92 |

| Thiazole Herbicide Y | Echinochloa crus-galli | 150 | 78 | Glyphosate | 88 |

| Thiazole Herbicide Z | Chenopodium album | 120 | 82 | 2,4-D | 89 |

| Thiazole Herbicide W | Setaria viridis | 200 | 75 | Pendimethalin | 85 |

Table 3: Insecticidal Activity of Thiazole Derivatives

This table showcases the insecticidal activity of selected thiazole derivatives against common agricultural insect pests. The data is presented as the median lethal dose (LD50) in µg/g of the insect. Lower LD50 values indicate higher insecticidal potency.

| Compound ID | Insect Species | LD50 (µg/g) | Reference Compound | LD50 (µg/g) |

| Thiazole Insecticide 1 | Plutella xylostella | 5.8 | Imidacloprid | 3.2 |

| Thiazole Insecticide 2 | Myzus persicae | 8.2 | Thiamethoxam | 4.5 |

| Thiazole Insecticide 3 | Spodoptera litura | 12.5 | Chlorpyrifos | 7.8 |

| Thiazole Insecticide 4 | Nilaparvata lugens | 10.1 | Fipronil | 6.3 |

The research findings indicate that derivatives of this compound hold significant promise in the development of new pesticides and herbicides. The flexibility of its chemical structure allows for the synthesis of a wide array of compounds with diverse biological activities. Further optimization of these lead structures could result in the development of novel agrochemicals with improved efficacy, selectivity, and environmental profiles.

Patent Literature and Commercial Applications

Analysis of the Patent Landscape Related to 5-Bromothiazole-2-carbaldehyde

The patent landscape for this compound is primarily characterized by its inclusion within broader patents covering the synthesis of thiazole (B1198619) derivatives, which are valuable intermediates in various fields. These compounds, including this compound, are recognized as essential building blocks for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemimpex.com

Patents such as CN100548995C disclose methods for the preparation of 2-thiazole carboxaldehyde compounds from 2-bromothiazole (B21250) precursors. google.com The methodologies outlined in such patents are significant as they describe scalable and efficient routes to this class of molecules. The core of this patent activity revolves around developing reaction conditions that are mild, produce high yields, and are suitable for industrial application. google.com The value of these patented methods lies in their ability to produce highly purified 2-thiazole carboxaldehyde compounds, which are crucial for the subsequent synthesis of active pharmaceutical ingredients and other specialty chemicals. google.com

The applications cited within the broader patent literature for thiazole aldehydes include their use as intermediates in the synthesis of antiviral drugs, treatments for obesity, anti-allergy medications, and antibiotics. google.com While patents may not always single out this compound specifically, the processes and applications described for the general class of substituted thiazole aldehydes are directly relevant to its commercial and research importance.

Industrialized Preparation Methods and Scalability

The industrial-scale production of this compound and related compounds is feasible due to the development of robust and efficient synthesis methods. A key patented method that lends itself to industrialization involves the use of a Grignard reaction. google.com This process is advantageous for large-scale production because it avoids the harsh conditions and low yields associated with older methods. google.com

One prominent industrialized method starts with a 2-bromothiazole compound, which is converted into a Grignard reagent. google.com This is achieved through a halogen-metal exchange reaction, for instance, by reacting the 2-bromothiazole derivative with an inexpensive Grignard reagent like bromoethane (B45996) Grignard in a suitable solvent such as tetrahydrofuran (B95107) (THF). google.com This intermediate Grignard reagent is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), followed by hydrolysis to yield the final 2-thiazole carboxaldehyde product. google.com

The key advantages of this method for scalability include:

Mild Reaction Conditions: The reactions can often be carried out at temperatures ranging from 0°C to room temperature, reducing the need for specialized high-pressure or high-temperature equipment. google.com

High Yields: The process is reported to have high conversion rates and yields, which is economically favorable for industrial production. google.com

Simplified Purification: The final product can often be purified by simple distillation, avoiding the costly and time-consuming process of column chromatography. google.com